Lower Lipophilicity (XLogP) versus 7-Phenyl and 7-(o-Tolyl) Analogs
1705438-73-8 exhibits a computed XLogP of 3.6, which is 0.9 log units lower than the 7-phenyl analog (XLogP 4.5) and 1.3 log units lower than the 7-(o-tolyl) analog (XLogP 4.9) [1][2][3]. The furan oxygen introduces polarity that reduces the compound's partitioning into lipid phases, potentially improving aqueous solubility while lowering membrane permeability relative to the more lipophilic carbocyclic-substituted analogs.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.6 |
| Comparator Or Baseline | 7-Phenyl analog: 4.5; 7-(o-Tolyl) analog: 4.9 |
| Quantified Difference | ΔXLogP = −0.9 vs. phenyl; −1.3 vs. o-tolyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release); predicted property, not experimentally measured |
Why This Matters
A difference of ≥0.9 log units in XLogP is typically sufficient to alter permeability and oral absorption, making these compounds non-fungible in lead optimization or chemical probe campaigns where consistent PK properties are required.
- [1] PubChem CID 90632314. XLogP3-AA = 3.6. https://pubchem.ncbi.nlm.nih.gov/compound/1705438-73-8 (accessed 2026-04-28). View Source
- [2] PubChem CID 76151688. XLogP3-AA = 4.5. https://pubchem.ncbi.nlm.nih.gov/compound/1795430-42-0 (accessed 2026-04-28). View Source
- [3] PubChem CID 91625496. XLogP3-AA = 4.9. https://pubchem.ncbi.nlm.nih.gov/compound/2034500-85-9 (accessed 2026-04-28). View Source
